(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide (E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 328541-39-5
VCID: VC5988083
InChI: InChI=1S/C19H15N3O4/c23-19(21-20-12-15-7-2-4-10-17(15)22(24)25)13-26-18-11-5-8-14-6-1-3-9-16(14)18/h1-12H,13H2,(H,21,23)/b20-12+
SMILES: C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C19H15N3O4
Molecular Weight: 349.346

(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide

CAS No.: 328541-39-5

Cat. No.: VC5988083

Molecular Formula: C19H15N3O4

Molecular Weight: 349.346

* For research use only. Not for human or veterinary use.

(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide - 328541-39-5

Specification

CAS No. 328541-39-5
Molecular Formula C19H15N3O4
Molecular Weight 349.346
IUPAC Name 2-naphthalen-1-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C19H15N3O4/c23-19(21-20-12-15-7-2-4-10-17(15)22(24)25)13-26-18-11-5-8-14-6-1-3-9-16(14)18/h1-12H,13H2,(H,21,23)/b20-12+
Standard InChI Key OQFDKPDSYRKRPG-UDWIEESQSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Introduction

(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide is a complex organic compound belonging to the class of hydrazones. It is derived from the condensation of acetohydrazide and naphthalene derivatives, specifically incorporating a naphthalen-1-yloxy moiety and a 2-nitrobenzylidene group. This compound has garnered significant attention in medicinal chemistry due to its promising pharmacological properties.

Synthesis Steps:

  • Preparation of 2-(naphthalen-1-yloxy)acetohydrazide: This involves reacting ethyl-2-(naphthalen-1-yloxy)acetate with hydrazine hydrate in methanol.

  • Condensation Reaction: The resulting hydrazide is then condensed with 2-nitrobenzaldehyde to form the target compound.

Biological Activities and Potential Applications

Compounds with similar structures to (E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a nitro group can enhance reactivity with biological targets, potentially leading to therapeutic effects through enzyme inhibition or receptor modulation.

Potential Applications:

  • Medicinal Chemistry: Due to its complex structure and potential biological activities, it is of interest in the development of new drugs.

  • Materials Science: The reactive functional groups present in the compound can participate in various chemical reactions, making it useful in materials synthesis.

Research Findings and Future Directions

While specific biological activity data for (E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide is limited, further research is needed to explore its pharmacological properties fully. This includes conducting biological assays to validate potential interactions with biological pathways.

Future Research Directions:

  • Biological Assays: Conducting in vitro and in vivo studies to assess antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.

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